molecular formula C15H16O B1266826 1,3-Diphenylpropan-2-ol CAS No. 5381-92-0

1,3-Diphenylpropan-2-ol

Cat. No. B1266826
CAS RN: 5381-92-0
M. Wt: 212.29 g/mol
InChI Key: CDLPUTDLLBHWRA-UHFFFAOYSA-N
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Description

Synthesis Analysis

Research has demonstrated various methods for synthesizing derivatives and analogs of 1,3-Diphenylpropan-2-ol. One study focused on the synthesis of β-diketones, closely related to 1,3-Diphenylpropan-2-ol, highlighting the structural configurations these compounds can adopt and their potential for further chemical transformations (Emsley et al., 1987). Another study discussed the dehydration reactions of 2,2-dimethyl-1,1-diphenylpropan-1-ol, providing insights into the chemical behavior and potential synthetic routes for related compounds (Scott & Shilton, 1977).

Molecular Structure Analysis

Investigations into the molecular structure of 1,3-Diphenylpropan-2-ol derivatives have been conducted using various analytical techniques. An electron diffraction study of 1,3-diphenylpropane-1,2,3-trione, a closely related compound, revealed detailed structural information, including dihedral angles and bond distances, providing a deeper understanding of the spatial arrangement of atoms within the molecule (Schultz et al., 1991).

Chemical Reactions and Properties

Chemical reactions involving 1,3-Diphenylpropan-2-ol derivatives have been explored, with one study detailing the reactions of 2,2-dimethyl-1,1-diphenylpropan-1-ol with acidic reagents, uncovering the resultant dehydration products and a novel sulphonation product (Scott & Shilton, 1977). This highlights the compound's reactivity and the variety of products that can be obtained through chemical transformations.

Physical Properties Analysis

The physical properties of 1,3-Diphenylpropan-2-ol and its derivatives, such as crystal structure and thermal stability, have been studied. For instance, the synthesis and crystal structure of 1,2-dis(1,3-diphenylpropan-2-yl)disulfane was reported, providing insights into the compound's stability and molecular geometry (Feng, 2013).

Chemical Properties Analysis

The chemical properties, including reactivity and interaction with other compounds, have been analyzed in various studies. The reactivity of 1,3-Diphenylpropan-2-ol derivatives with acidic reagents and their potential to form complex structures and undergo rearrangements have been documented (Scott & Shilton, 1977). Additionally, studies on the synthesis and evaluation of thioamide and bromo derivatives of 1,3-Diphenylpropane-1,3-dione offer further insights into the compound's versatile chemical behavior and potential as a precursor for various biologically active molecules (Fouad et al., 2023).

Scientific Research Applications

Application 1: Synthesis of Graphene Nanostructures

  • Summary of the Application: 1,3-Diphenylpropan-2-ol is used in the synthesis of graphene nanostructures, including graphene nanoribbons and quantum dots .
  • Methods of Application: The method includes the dioxolane protection of the keto group in 1,3-di-(4-bromophenyl)-2-propanone, then a palladium-catalyzed cross-coupling reaction of the obtained dioxolane with one-and-a-half- or four-fold excess of dodecyl magnesium bromide that leads to a predominant formation of mono- or dialkylation products respectively, followed by hydrolysis of dioxolanes at the last stage to form the desired diphenyl-2-propanones .
  • Results or Outcomes: A reliable procedure to obtain mono- or dialkylated diphenyl-2-propanones in 26 and 38% yields has been proposed .

Application 2: Synthesis of Polyphenylene Dendrimers

  • Summary of the Application: 1,3-Diphenylpropan-2-ol is used as a precursor to synthesize structurally defined, fluorescent polyphenylene dendrimers as light emitters for organic light emitting diodes . It is also used in the synthesis of several other polycyclic aromatic hydrocarbons and conjugated polymers .
  • Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes: The outcomes of these applications were not specified in the source .

Safety And Hazards

While specific safety and hazard information for “1,3-Diphenylpropan-2-ol” was not found, general safety measures for handling similar compounds include ensuring adequate ventilation, using personal protective equipment, and avoiding contact with skin, eyes, or clothing .

properties

IUPAC Name

1,3-diphenylpropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O/c16-15(11-13-7-3-1-4-8-13)12-14-9-5-2-6-10-14/h1-10,15-16H,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDLPUTDLLBHWRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(CC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20202089
Record name Benzeneethanol, alpha-(phenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20202089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Diphenylpropan-2-ol

CAS RN

5381-92-0
Record name Benzeneethanol, alpha-(phenylmethyl)-
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Record name 5381-92-0
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Record name Benzeneethanol, alpha-(phenylmethyl)-
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Record name 1,3-Diphenyl-2-propanol
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Synthesis routes and methods I

Procedure details

258 mg (1 mmol) of (dibenzyl)acetyl chloride in 1 ml of toluene are added at room temperature to 140 mg (1.1 mmol) of N-hydroxypyridine-2-thione and 0.1 ml of pyridine in 5 ml of toluene. The mixture is maintained with stirring for 30 minutes. The filtered solution is added dropwise during 20 minutes to 1 ml of t-butylmercaptan in 20 ml of toluene at 80° C., and a vigorous stream of oxygen is passed into this solution. The reaction is continued for 1 hour at 80° C., and the reaction mixture is then stirred for 2 hours at room temperature before being poured into 10 ml of a saturated solution of potassium carbonate. The organic phase is again washed twice with potassium carbonate (2×10 ml), then with 10 ml of water, twice with 10 ml of HCl (2N) and finally with twice 10 ml of water before being dried over sodium sulfate, filtered and evaporated to dryness. The crude product obtained is filtered on silica (100% CH2Cl2) to give 174 mg of the corresponding hydroxylated derivative. Yield 82%.
Name
(dibenzyl)acetyl chloride
Quantity
258 mg
Type
reactant
Reaction Step One
Quantity
1.1 mmol
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.1 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
saturated solution
Quantity
10 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
82%

Synthesis routes and methods II

Procedure details

To a stirring suspension of 1.10 g of lithium aluminum hydride in 50 mL of diethyl ether under an argon atmosphere at 0° C. is slowly added a solution of 5.30 g of commercially available 1,3-diphenylacetone in 10.0 mL of diethyl ether with a 10 mL rinse. After 0.25 hours the grey suspension is warmed to room temperature. After 1.5 hours the reaction mixture is re-cooled to 0° C. and slowly treated with 1.2 mL of water followed by 5.0 mL of 1N sodium hydroxide. After 1 hour the resulting white precipitant is filtered through a pad of magnesium sulfate with diethyl ether washings. The filtrate is concentrated under reduced pressure to afford 5.2 g, of the title product as a viscous, clear, colorless oil. This product may be used directly in the next reaction without further purification. Physical characteristics are as follows:
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
56
Citations
E Babjaková, M Nečas, R Vícha - Acta Crystallographica Section E …, 2010 - scripts.iucr.org
In the title compound, C25H30O, the adamantane cage consists of three fused cyclohexane rings in classical chair conformations, with C—C—C angles in the range 107.15 (9)–111.55 (…
Number of citations: 1 scripts.iucr.org
N Lin, MM Chen, YQ Deng, RS Luo… - … Section E: Structure …, 2011 - scripts.iucr.org
The five-membered ring in the the title molecule, C24H25NO, fused with the phenylene ring, is almost planar (rms deviation = 0.023 Å), with the methylene C atom deviating most from …
Number of citations: 6 scripts.iucr.org
MS Ibrahim - 1989 - search.proquest.com
This thesis describes an investigation into the effects of substituents on the fragmentation of 1, 2, 3-triphenylpropan-2-ols in DMSO solution and gas phase. 2-(substituted-phenyl)-1, 3-…
Number of citations: 0 search.proquest.com
LQ Wang, MR Meselhy, Y Li, N Nakamura… - Chemical and …, 2001 - jstage.jst.go.jp
24(…¿)-LQ Wang-4.01 Page 1 Catechins are a group of polyphenolic flavan-3-ols, which are distributed in most medicinal plants and are major ingredients in green tea infusion. …
Number of citations: 147 www.jstage.jst.go.jp
A Sohma, S Mitsui - Bulletin of the Chemical Society of Japan, 1970 - journal.csj.jp
The effects of catalysts and an additive, sodium hydroxide, on the catalytic hydrogenation of benzalacetophenone oxide (I) have been studied for the purpose of elucidating the …
Number of citations: 6 www.journal.csj.jp
SB Lee, H Gupta, BH Min, R Ganesan, SP Sharma… - 2022 - researchsquare.com
Non-alcoholic fatty liver disease (NAFLD) is an initial etiology to be developed steatosis, liver fibrosis, cirrhosis, and even hepatocellular carcinoma. However, the noticeable …
Number of citations: 2 www.researchsquare.com
Y Sasson, J Blum - The Journal of Organic Chemistry, 1975 - ACS Publications
Results Outline of Catalysis. As describedin the Experimental Section, the transfer hydrogenation of benzylideneacetophenone to 3-phenylpropiophenone is accomplished simply by …
Number of citations: 299 pubs.acs.org
D Gärtner, A Welther, BR Rad, R Wolf… - Angewandte Chemie …, 2014 - Wiley Online Library
75 years after the discovery of hydroformylation, cobalt catalysts are now undergoing a renaissance in hydrogenation reactions. We have evaluated arene metalates in which the low‐…
Number of citations: 101 onlinelibrary.wiley.com
SY Abbas - Journal of Photochemistry and Photobiology A …, 2021 - Elsevier
The tertiary carbon radicals were created by an Ir-catalyzed photocatalyst. The addition of the created radicals to different substituted electron-deficient 1,3-dienes was carried out. New …
Number of citations: 4 www.sciencedirect.com
P Pel, YM Kim, YW Chin - Bulletin of the Korean Chemical …, 2015 - Wiley Online Library
Cinnamomum species, the important commercial resource in food, pharmaceutical research, and cosmetic industries, has been reported to possess pharmacological activities with …
Number of citations: 6 onlinelibrary.wiley.com

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